Phenyl(3,9-diazaspiro[5.5]undecan-3-YL)methanone
Overview
Description
Phenyl(3,9-diazaspiro[5.5]undecan-3-YL)methanone is a heterocyclic compound with a unique spirocyclic structure.
Preparation Methods
The synthesis of Phenyl(3,9-diazaspiro[5.5]undecan-3-YL)methanone involves multiple steps, typically starting with the formation of the spirocyclic core. One common method includes the reaction of a suitable diamine with a ketone to form the spirocyclic intermediate, followed by further functionalization to introduce the phenyl group .
Chemical Reactions Analysis
Phenyl(3,9-diazaspiro[5.5]undecan-3-YL)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced spirocyclic compounds.
Scientific Research Applications
Phenyl(3,9-diazaspiro[5.5]undecan-3-YL)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Mechanism of Action
The mechanism of action of Phenyl(3,9-diazaspiro[5.5]undecan-3-YL)methanone involves its interaction with specific molecular targets. For instance, as a γ-aminobutyric acid type A receptor antagonist, it binds to the receptor and inhibits its activity, which can modulate neurotransmission and potentially affect various neurological processes . The exact pathways and molecular targets are still under investigation, with ongoing research aimed at elucidating these mechanisms .
Comparison with Similar Compounds
Phenyl(3,9-diazaspiro[5.5]undecan-3-YL)methanone can be compared with other spirocyclic compounds such as:
3,9-Diazaspiro[5.5]undecane derivatives: These compounds share a similar spirocyclic core but differ in their functional groups, leading to variations in their chemical and biological properties.
1,3-Dioxane and 1,3-Dithiane spiranes:
Properties
IUPAC Name |
3,9-diazaspiro[5.5]undecan-3-yl(phenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c19-15(14-4-2-1-3-5-14)18-12-8-16(9-13-18)6-10-17-11-7-16/h1-5,17H,6-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKQYEODBOZZJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCN(CC2)C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80740518 | |
Record name | (3,9-Diazaspiro[5.5]undecan-3-yl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80740518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851322-39-9 | |
Record name | (3,9-Diazaspiro[5.5]undecan-3-yl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80740518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.